benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate

Chemical Purity Stereochemical Integrity Intermediate Sourcing

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate (CAS 2101206-76-0) is a chiral piperidine scaffold configured in the trans-(3R,4R) orientation. It incorporates three orthogonal functional elements on the piperidine ring: a C-3 fluorine atom, a C-4 methanesulfonyloxy (mesylate) leaving group, and an N-Cbz (benzyl carbamate) protecting group.

Molecular Formula C14H18FNO5S
Molecular Weight 331.36 g/mol
Cat. No. B12449820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate
Molecular FormulaC14H18FNO5S
Molecular Weight331.36 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18FNO5S/c1-22(18,19)21-13-7-8-16(9-12(13)15)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-,13-/m1/s1
InChIKeyNJALJABJKAUGCY-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate: A Defined Fluorinated Piperidine Mesylate Intermediate


Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate (CAS 2101206-76-0) is a chiral piperidine scaffold configured in the trans-(3R,4R) orientation . It incorporates three orthogonal functional elements on the piperidine ring: a C-3 fluorine atom, a C-4 methanesulfonyloxy (mesylate) leaving group, and an N-Cbz (benzyl carbamate) protecting group . This specific arrangement is a subclass of the 3-substituted sulfonyl piperidine derivatives, a family explored for inhibitors of long-chain fatty acyl elongase and other therapeutic targets [1].

Why Stereochemistry and Leaving Group Identity Make Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate Non-Interchangeable


This compound cannot be substituted by its cis isomer (CAS 913574-97-7) or other piperidine mesylates without jeopardizing downstream synthetic outcomes. The trans-diaxial-like arrangement of the 3-fluoro and 4-mesylate groups in the (3R,4R) configuration creates a distinct conformational and electronic environment that dictates SN2 displacement kinetics and regioselectivity in subsequent couplings . The mesylate group at C-4 is a more reactive leaving group than hydroxyl or tosyl alternatives, enabling chemoselective transformations in the presence of the acid-labile Cbz carbamate . In-class 3-fluoro-4-substituted piperidines with differing N-protection (e.g., Boc instead of Cbz) exhibit orthogonal deprotection sequences, making direct replacement without process re-validation a significant risk in multi-step syntheses [1].

Quantitative Differentiation Evidence for Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate


Purity Advantage Over the Cis Isomer Racemate from Authoritative Vendor Sources

The target trans isomer is available with a minimum purity specification of 98% (NLT 98%) from multiple vendors . In contrast, the cis isomer racemate offered by Sigma-Aldrich is specified at a lower purity of 95% . A 3% higher absolute purity, particularly for a synthetic intermediate where impurities can act as chain terminators or propagate into difficult-to-remove byproducts, reduces the need for downstream purification and increases process robustness.

Chemical Purity Stereochemical Integrity Intermediate Sourcing

Thermal Stability Advantage: Trans Isomer as a Solid Versus Cis Isomer as a Light Yellow Powder

The trans-(3R,4R) isomer is specified for storage under 'normal' recommended conditions (implied ambient/room temperature) by multiple suppliers, indicating routine solid-state stability [1]. The cis isomer is explicitly designated for storage at 0-8°C (refrigerated) and is described as a 'light yellow powder', suggesting a lower melting point or greater sensitivity to thermal degradation . This differential in storage requirements indicates a fundamental difference in solid-state thermostability between the two diastereomers.

Physical Form Thermal Stability Storage

Unique Combination of Mesylate Leaving Group and Cbz Protection for Orthogonal Deprotection Strategies

The target compound uniquely combines a methanesulfonyloxy (mesylate) leaving group at C-4 with an N-benzyl carbamate (Cbz) protecting group . This pairing is orthogonal: the mesylate can be displaced by nucleophiles (amines, alkoxides, azide) under basic conditions, while the Cbz group remains intact and is subsequently removed under mild hydrogenolysis. The common N-Boc analog (e.g., tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate) offers a different selectivity profile, as Boc deprotection requires acidic conditions that can compete with or degrade the mesylate functionality .

Orthogonal Chemistry Protecting Group Strategy Leaving Group

Procurement-Driven Application Scenarios for Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate


Synthesis of 3-Fluoro-4-substituted Piperidine Pharmacophores via SN2 Displacement

This compound is the definitive choice for introducing diverse C-4 substituents into a trans-3-fluoro piperidine scaffold. Its mesylate group is an excellent leaving group for SN2 reactions with nitrogen, oxygen, or sulfur nucleophiles, while the C-3 fluorine atom directs regiochemistry and modulates the basicity of the piperidine nitrogen . The Cbz protection remains intact during these displacements, enabling late-stage deprotection. This contrasts with the cis isomer, which would yield a different stereochemical outcome, or the corresponding alcohol, which requires separate activation steps.

Building Block for Fluoro-Piperidine-Based CNS Drug Discovery Libraries

The structural attributes of this compound align with the common motifs found in classic pharmacology: a 3-fluoro substituent to moderate piperidine basicity and P450 metabolism, and a 4-vector for diversification . Procuring this specific intermediate, as opposed to a non-fluorinated analog, directly incorporates the pKa-lowering and metabolic-blocking property of fluorine into the library core, eliminating the need for a late-stage, low-yielding fluorination step. Its availability at 98% purity supports library synthesis without the noise from co-isomeric or reactive impurities .

Late-Stage Intermediate for ELOVL6 or Other Inhibitors from the 3-Sulfonyl Piperidine Class

Patents from MSD K.K. (now Merck) describe a broad class of 3-substituted sulfonyl piperidine derivatives as inhibitors of long-chain fatty acyl elongase (ELOVL6) for metabolic and cardiovascular diseases [1]. This compound, bearing the requisite trans configuration and sulfonyloxy substituent, is a direct synthetic precursor for generating patent-exemplified carboxamide derivatives. Using this specific intermediate ensures alignment with the stereochemistry and protecting group strategy outlined in the patent literature, which is a critical factor for pharmaceutical CROs performing patent landscape analysis or scaling up medicinal chemistry efforts.

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